molecular formula C5H9NO2 B022207 (R)-5-Hydroxypiperidin-2-one CAS No. 102774-92-5

(R)-5-Hydroxypiperidin-2-one

Cat. No. B022207
CAS RN: 102774-92-5
M. Wt: 115.13 g/mol
InChI Key: GPRZVNYVEZZOKH-SCSAIBSYSA-N
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Description

Synthesis Analysis

The synthesis of (R)-5-Hydroxypiperidin-2-one and its derivatives involves various strategies that exploit its reactive functional groups. One approach includes the diastereoselective synthesis of 4-hydroxypiperidin-2-ones through Cu(I)-catalyzed reductive aldol cyclization of alpha, beta-unsaturated amides with ketones. This method, combined with proline-catalyzed asymmetric Mannich reactions, enables the enantioselective synthesis of more highly functionalized piperidin-2-ones and hydroxylated piperidines (Lam, Murray, & Firth, 2005). Additionally, an enantioselective biocatalytic approach has been detailed for its synthesis using (S)-hydroxynitrile lyase-mediated cyanohydrin formation, followed by hydrogenation, which leads to 5-hydroxypiperidinone-derived N,N-acetals and N-alkylated 5-hydroxypiperidinone in a single step (Vink et al., 2003).

Molecular Structure Analysis

The molecular structure of (R)-5-Hydroxypiperidin-2-one and its analogs has been elucidated using various spectroscopic techniques, including NMR, MS, and FT-IR, as well as X-ray crystallography. These studies have confirmed the geometric parameters and molecular dimensions critical to the compound's reactivity and interactions (Wu et al., 2022).

Chemical Reactions and Properties

(R)-5-Hydroxypiperidin-2-one undergoes a range of chemical reactions, leveraging its hydroxy and ketone functional groups. These reactions include enantioselective reductive amination, azidolysis, and cyclohydrocarbonylation, allowing the synthesis of diverse piperidine derivatives with potential biological activity (Duc & Dung, 2017).

Scientific Research Applications

Novel Synthetic Approaches

(Vink et al., 2003) detailed an innovative enantioselective biocatalytic method for synthesizing (R)-5-Hydroxypiperidin-2-one, emphasizing its role as a building block in creating bicyclic N,N-acetals and N-alkylated derivatives through reductive amination of nitriles. This pathway not only showcases the compound's versatility but also its potential in generating structures with significant biological activity.

Enabling Diastereoselective Synthesis

In the realm of stereochemistry, the work by (Lam et al., 2005) and (Lam et al., 2005) presented a Cu(I)-catalyzed reductive aldol cyclization method for the diastereoselective preparation of 4-hydroxypiperidin-2-ones. This method, used alongside proline-catalyzed asymmetric Mannich reactions, allows for the enantioselective synthesis of highly functionalized derivatives, underlining (R)-5-Hydroxypiperidin-2-one's importance in constructing complex molecular architectures.

Bioreductive Production

The bioreductive production of (R)-N-Boc-3-hydroxypiperidine, as discussed by (Chen et al., 2017), highlights another facet of (R)-5-Hydroxypiperidin-2-one's application. Utilizing a carbonyl reductase from Kluyveromyces marxianus, this process exemplifies the compound's pivotal role in synthesizing bioactive scaffolds, indicating its potential for industrial-scale production of pharmaceutical intermediates.

Scaffold in Natural Product Synthesis

The review by (Wijdeven et al., 2010) on the 3-hydroxypiperidine scaffold underscores the significance of (R)-5-Hydroxypiperidin-2-one in natural product synthesis. This scaffold is prevalent in many bioactive compounds, and the review provides a comprehensive overview of methodologies developed to synthesize natural products containing this key structural motif.

properties

IUPAC Name

(5R)-5-hydroxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-1-2-5(8)6-3-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRZVNYVEZZOKH-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463238
Record name (R)-5-Hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Hydroxypiperidin-2-one

CAS RN

102774-92-5
Record name (R)-5-Hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-5-Hydroxy-piperidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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